

Technical Whitepaper: Molecular Structure and Conformation of Benzamide Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-amino-N-(3,4-dimethylphenyl)benzamide
Cat. No.:	B017525

[Get Quote](#)

Disclaimer: Detailed crystallographic and conformational data for the specific molecule, **2-amino-N-(3,4-dimethylphenyl)benzamide**, is not available in public literature based on the conducted search. However, a comprehensive analysis of the closely related compound, N-(3,4-dimethylphenyl)benzamide, has been performed, for which crystallographic data is publicly accessible^[1]. This guide provides a detailed examination of this analogue to serve as a structural reference for researchers.

The requested molecule, **2-amino-N-(3,4-dimethylphenyl)benzamide**, has the following chemical structure:

Caption: 2D structure of **2-amino-N-(3,4-dimethylphenyl)benzamide**.

Molecular Structure and Conformation of N-(3,4-Dimethylphenyl)benzamide

This section details the experimentally determined solid-state structure of N-(3,4-dimethylphenyl)benzamide (N34DMPBA), a structural analogue of the target compound. The analysis is based on single-crystal X-ray diffraction data.

Conformation

The determined structure of N-(3,4-dimethylphenyl)benzamide reveals specific conformational features. The conformation of the N—H bond is anti to the meta-methyl substituent on the

aniline ring. This arrangement is similar to that observed in N-(3,4-dichlorophenyl)benzamide but contrasts with the syn conformation seen in N-(3,4-dimethylphenyl)acetamide[1]. The bond parameters are generally consistent with those found in other benzamilide structures[1].

In the crystal lattice, molecules are organized into a column-like structure extending along the a-axis, a packing arrangement facilitated by intermolecular N—H \cdots O hydrogen bonds[1].

Crystallographic Data

The compound was analyzed using single-crystal X-ray diffraction. The key crystallographic and data collection parameters are summarized below.

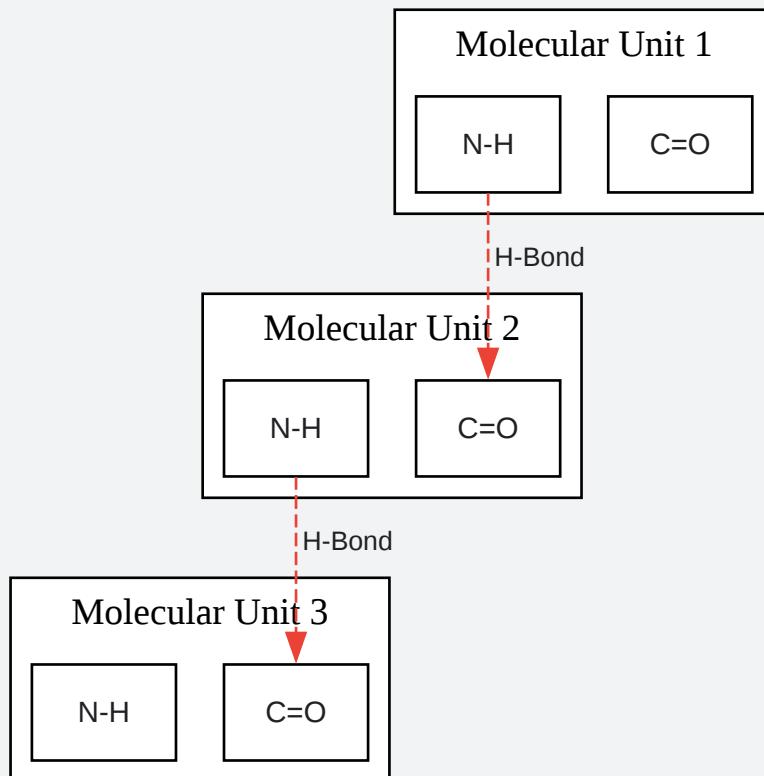

Parameter	Value
Chemical Formula	C ₁₅ H ₁₅ NO
Formula Weight	225.28
Crystal System	Orthorhombic
Space Group	Pbca
a (Å)	9.1082 (2)
b (Å)	9.8123 (2)
c (Å)	28.5126 (8)
V (Å ³)	2548.24 (10)
Z	8
Temperature (K)	295 (2)
Radiation	Mo K α
μ (mm ⁻¹)	0.07
Reflections Collected	21605
Independent Reflections	2527
R[F ² > 2 σ (F ²)]	0.058
wR(F ²)	0.194
Goodness-of-fit (S)	0.97

Table 1: Crystallographic data and refinement details for N-(3,4-dimethylphenyl)benzamide[1].

Intermolecular Interactions

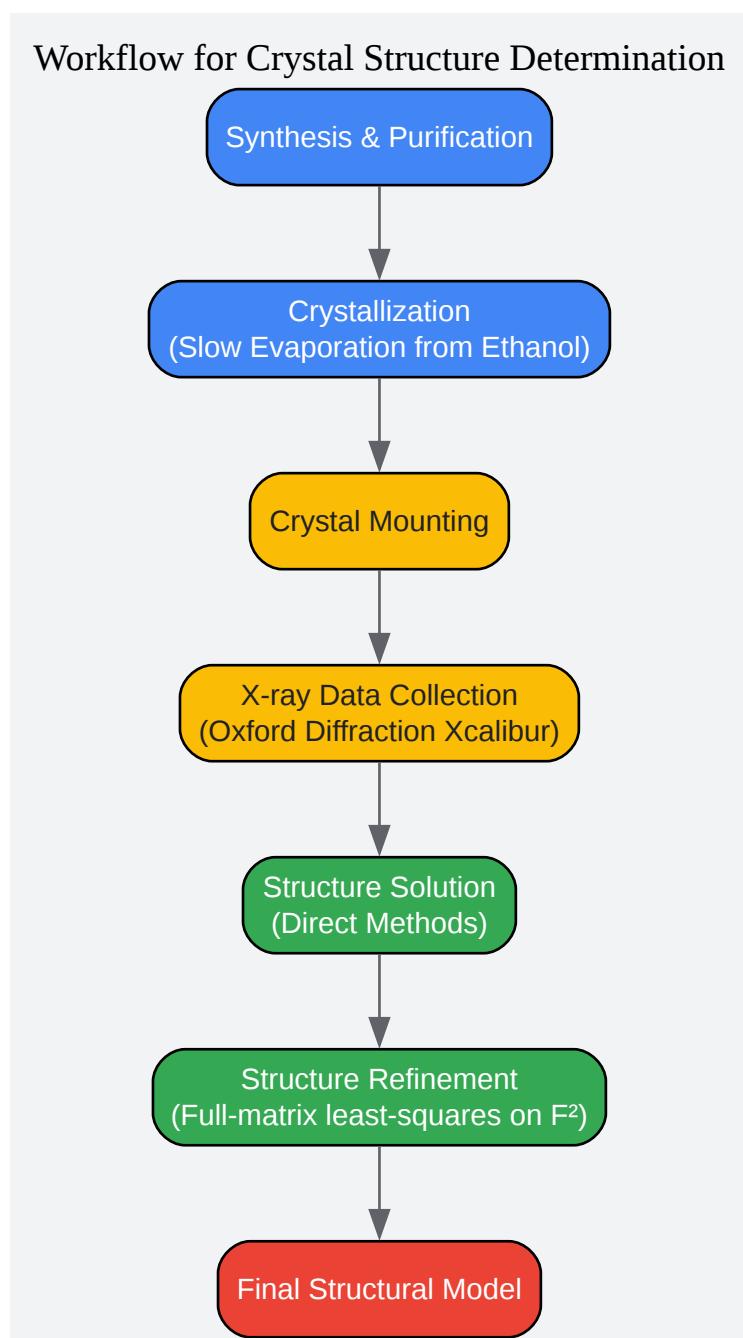
The primary intermolecular force governing the crystal packing of N-(3,4-dimethylphenyl)benzamide is hydrogen bonding. Specifically, N—H \cdots O hydrogen bonds link adjacent molecules, forming a stable, repeating chain that propagates through the crystal.

Intermolecular N-H···O Hydrogen Bonding

[Click to download full resolution via product page](#)

Caption: Intermolecular hydrogen bonding in N-(3,4-dimethylphenyl)benzamide.

Experimental Protocols


The following section outlines the methodology used for the synthesis and structural determination of N-(3,4-dimethylphenyl)benzamide.

Synthesis and Crystallization

The title compound was prepared according to established literature methods[1]. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethanolic solution[1].

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on an Oxford Diffraction Xcalibur System diffractometer for data collection at 295 K[1]. The structure was solved using direct methods and refined on F^2 by a full-matrix least-squares technique. Hydrogen atoms bonded to carbon were placed in geometrically calculated positions and treated as riding atoms. The final refinement statistics confirm the quality of the determined structure[1].

[Click to download full resolution via product page](#)

Caption: Experimental workflow for structural analysis.

Conclusion

While direct experimental data for **2-amino-N-(3,4-dimethylphenyl)benzamide** remains elusive in the surveyed literature, the detailed crystallographic analysis of the analogue N-(3,4-dimethylphenyl)benzamide provides valuable structural insights. The conformation is characterized by an anti arrangement of the N-H bond relative to the meta-methyl group, and its crystal structure is stabilized by intermolecular N—H \cdots O hydrogen bonds[1]. This information serves as a robust starting point for researchers and drug development professionals interested in this class of compounds, forming a basis for computational modeling and guiding future experimental work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(3,4-Dimethylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Whitepaper: Molecular Structure and Conformation of Benzamide Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b017525#molecular-structure-and-conformation-of-2-amino-n-3-4-dimethylphenyl-benzamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com